A-366
A-366
A-366 is a potent inhibitor of G9a/GLP with IC50 3 nM and > 100-fold selectivity over other methyltransferases and other non-epigenetic targets. A-366 has been shown to inhibit H3K9 methylation in cells with an IC50 of 100 nM and exhibits minimal cellular toxicity compared with previous quinazoline-based probes. A-366 selectively inhibits G9a and the closely related GLP (EHMT1), but not other histone methyltransferases. A-366 has significantly less cytotoxic effects on the growth of tumor cell lines compared to other known G9a/GLP small molecule inhibitors despite equivalent cellular activity on methylation of H3K9me2.
Brand Name:
Vulcanchem
CAS No.:
1527503-11-2
VCID:
VC0516527
InChI:
InChI=1S/C19H27N3O2/c1-23-16-12-14-15(21-18(20)19(14)6-4-7-19)13-17(16)24-11-5-10-22-8-2-3-9-22/h12-13H,2-11H2,1H3,(H2,20,21)
SMILES:
COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4
Molecular Formula:
C19H27N3O2
Molecular Weight:
329.4 g/mol
A-366
CAS No.: 1527503-11-2
Cat. No.: VC0516527
Molecular Formula: C19H27N3O2
Molecular Weight: 329.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | A-366 is a potent inhibitor of G9a/GLP with IC50 3 nM and > 100-fold selectivity over other methyltransferases and other non-epigenetic targets. A-366 has been shown to inhibit H3K9 methylation in cells with an IC50 of 100 nM and exhibits minimal cellular toxicity compared with previous quinazoline-based probes. A-366 selectively inhibits G9a and the closely related GLP (EHMT1), but not other histone methyltransferases. A-366 has significantly less cytotoxic effects on the growth of tumor cell lines compared to other known G9a/GLP small molecule inhibitors despite equivalent cellular activity on methylation of H3K9me2. |
|---|---|
| CAS No. | 1527503-11-2 |
| Molecular Formula | C19H27N3O2 |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 5'-methoxy-6'-(3-pyrrolidin-1-ylpropoxy)spiro[cyclobutane-1,3'-indole]-2'-amine |
| Standard InChI | InChI=1S/C19H27N3O2/c1-23-16-12-14-15(21-18(20)19(14)6-4-7-19)13-17(16)24-11-5-10-22-8-2-3-9-22/h12-13H,2-11H2,1H3,(H2,20,21) |
| Standard InChI Key | BKCDJTRMYWSXMC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4 |
| Canonical SMILES | COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4 |
| Appearance | Solid powder |
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